TRAP-6 amide TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TRAP-6 amide TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of TFA in the purification process is critical to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
TRAP-6 amide TFA primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) are used.
Cleavage from Resin: TFA is used to cleave the peptide from the solid support and to remove protecting groups.
Major Products Formed
The major product formed is the this compound peptide itself, with high purity achieved through HPLC purification .
Applications De Recherche Scientifique
TRAP-6 amide TFA has a wide range of applications in scientific research:
Platelet Aggregation Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated platelet aggregation.
Thrombin Receptor Activation: Researchers use it to study the activation of PAR-1 and its downstream signaling pathways.
Drug Development: It serves as a positive control in the development of anti-platelet drugs.
Biological Studies: It helps in understanding the role of thrombin receptors in various biological processes, including coagulation and inflammation.
Mécanisme D'action
TRAP-6 amide TFA exerts its effects by binding to and activating the PAR-1 receptor on the surface of platelets. This activation triggers a cascade of intracellular signaling events, leading to platelet aggregation, degranulation, and structural changes. The primary molecular targets are the PAR-1 receptors, and the pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
SFLLRN-NH2: Another PAR-1 agonist peptide with similar platelet aggregation properties.
AYPGKF-NH2: A peptide that activates PAR-4, another thrombin receptor.
TFLLR-NH2: A shorter peptide sequence that also activates PAR-1.
Uniqueness
TRAP-6 amide TFA is unique due to its high potency and specificity for PAR-1. It induces irreversible platelet aggregation and degranulation, making it a valuable tool for studying thrombin receptor functions and platelet behavior .
Propriétés
Formule moléculaire |
C36H58F3N11O10 |
---|---|
Poids moléculaire |
861.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H57N11O8.C2HF3O2/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1 |
Clé InChI |
YICKZNIVMKPQPD-POCCEKOUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.